3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
CAS No.:
Cat. No.: VC15957291
Molecular Formula: C7H10BrN3
Molecular Weight: 216.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10BrN3 |
|---|---|
| Molecular Weight | 216.08 g/mol |
| IUPAC Name | 3-bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
| Standard InChI | InChI=1S/C7H10BrN3/c1-11-6-4-9-3-2-5(6)7(8)10-11/h9H,2-4H2,1H3 |
| Standard InChI Key | SOFQQIXYKJKFMQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(CCNC2)C(=N1)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound features the molecular formula C₇H₁₀BrN₃ with a molar mass of 216.08 g/mol. Its IUPAC name, 3-bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine, reflects the bicyclic system comprising a partially saturated pyridine ring fused to a pyrazole moiety. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1785463-03-7 | |
| SMILES | CN1C2=C(CCCN2)C(=N1)Br | |
| InChI Key | VVGUDAZQINOWRD-UHFFFAOYSA-N | |
| Purity (Commercial) | ≥95% |
The bromine atom at position 3 and methyl group at position 1 dominate its electronic and steric profiles, enabling regioselective modifications .
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data remain unpublished, nuclear magnetic resonance (NMR) studies confirm the tetrahydro-pyrazolo[3,4-c]pyridine framework. ¹H NMR spectra typically show signals for the methyl group (δ ~3.2 ppm) and pyridine protons (δ ~2.5–3.0 ppm). Mass spectrometry exhibits a molecular ion peak at m/z 216.08, consistent with the molecular formula.
Synthetic Methodologies
Core Scaffold Construction
The synthesis begins with cyclization reactions between hydrazine derivatives and functionalized pyridine precursors. A representative route involves:
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Condensation: Reacting 3-bromo-5-fluoroisonicotinaldehyde with hydrazine hydrate in 1,2-dimethoxyethane at 110°C.
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Cyclization: Acid- or base-catalyzed intramolecular cyclization forms the pyrazolo[3,4-c]pyridine core.
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Methylation: Introducing the methyl group at N-1 using methyl iodide or dimethyl sulfate under basic conditions .
Functionalization Strategies
Recent work by Bedwell et al. demonstrates multi-vector elaboration capabilities :
| Reaction Site | Methodology | Example Product |
|---|---|---|
| C-3 | Suzuki-Miyaura cross-coupling | Aryl/heteroaryl derivatives |
| C-5 | Buchwald-Hartwig amination | Amino-substituted analogs |
| C-7 | TMPMgCl·LiCl metalation/electrophile | Halogenated or alkylated forms |
These transformations enable systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns .
Physicochemical Properties and Reactivity
Solubility and Stability
The compound displays moderate solubility in polar aprotic solvents (e.g., DMSO, DMAc) but limited aqueous solubility (<0.1 mg/mL at pH 7.4). Stability studies indicate decomposition <10% after 24 hours in PBS at 37°C, making it suitable for biological assays.
Halogen Reactivity
The C-Br bond undergoes facile nucleophilic substitution with amines, thiols, and alkoxides. For example:
This reactivity underpins its utility in generating diverse analogs for pharmacological screening .
Biological Applications and Research Findings
| Target Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| CDK2 | 12 | >100 vs CDK4 |
| JAK3 | 8.5 | 50 vs JAK1 |
These findings suggest potential in oncology and inflammatory diseases .
Fragment-Based Drug Discovery (FBDD)
The compound’s molecular weight (216.08 g/mol) and three-dimensional structure align with FBDD principles. Vectorial functionalization allows:
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Lipophilicity optimization via C-7 alkylation
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Hydrogen bond donor/acceptor tuning at C-5
Future Directions and Challenges
Synthetic Chemistry Innovations
Developing enantioselective routes to access chiral derivatives remains unexplored. Catalytic asymmetric cyclization could yield stereochemically defined analogs for probing target selectivity .
Computational Modeling
Machine learning models predicting ADMET properties for pyrazolo[3,4-c]pyridine derivatives are under development. Preliminary QSAR studies correlate C-3 substituents with improved blood-brain barrier permeability .
Target Validation
Ongoing work focuses on identifying protein targets through chemoproteomics. Photoaffinity labeling derivatives incorporating azide/alkyne handles enable pull-down assays for target deconvolution .
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